
tert-Butyl D-alanylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl D-alanylglycinate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the glycine moiety. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl D-alanylglycinate typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using a tert-butyl group. This is usually achieved by reacting glycine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling Reaction: The protected glycine is then coupled with D-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: Finally, the protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: tert-Butyl D-alanylglycinate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxides, while reduction with lithium aluminum hydride can produce amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Substitution: Alkylated or acylated derivatives.
Oxidation: Oxides or hydroxylated products.
Reduction: Amines or alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl D-alanylglycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the preparation of peptides and other bioactive compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which tert-Butyl D-alanylglycinate exerts its effects depends on its interaction with molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl glycinate: Similar in structure but lacks the D-alanine moiety.
tert-Butyl alaninate: Contains the alanine moiety but not the glycine part.
N-tert-Butoxycarbonyl-D-alanine: A protected form of D-alanine.
Uniqueness
tert-Butyl D-alanylglycinate is unique due to the combination of the tert-butyl group and the D-alanine moiety. This dual functionality allows for selective reactions and applications that are not possible with simpler analogs. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 2-[[(2R)-2-aminopropanoyl]amino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1 |
InChI Key |
AZOCHZKMTMUKNE-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C(=O)NCC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



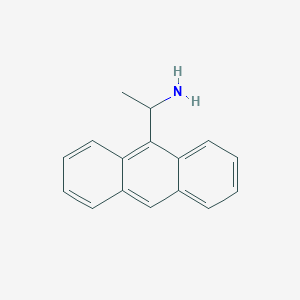

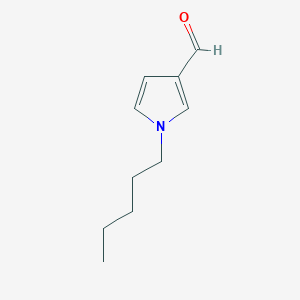

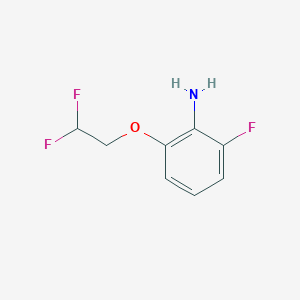
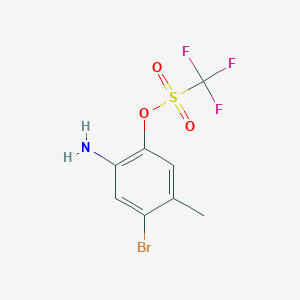



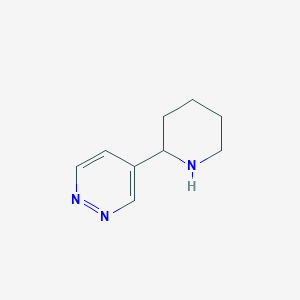
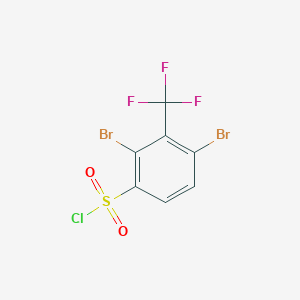
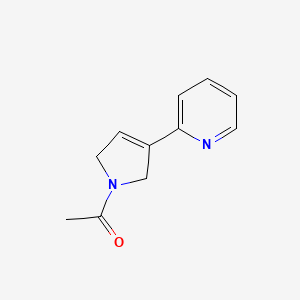
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
